molecular formula C10H11BrO3 B8610710 2-[2-(3-Bromophenyl)ethoxy]acetic acid

2-[2-(3-Bromophenyl)ethoxy]acetic acid

Cat. No.: B8610710
M. Wt: 259.10 g/mol
InChI Key: MYZJJLMSOPACTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Bromophenyl)ethoxy]acetic acid is a brominated aromatic compound with the molecular formula C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol . This compound features a acetic acid group linked via an ether bond to a phenethyl chain that is substituted with a bromine atom at the meta-position of the phenyl ring. The presence of both a carboxylic acid functional group and a bulky, hydrophobic bromophenyl moiety makes this molecule a valuable building block in organic synthesis and medicinal chemistry research. It can be utilized in the development of more complex molecular structures, potentially for applications in drug discovery and the synthesis of fine chemicals. The meta-bromophenyl subgroup may influence the compound's electronic properties and overall binding affinity in biological systems, making it a useful precursor for structure-activity relationship (SAR) studies. As a derivative of acetic acid, it shares the core carboxylic acid functionality that is fundamental to biochemistry and industrial chemistry . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-[2-(3-bromophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H11BrO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)

InChI Key

MYZJJLMSOPACTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCOCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare 2-[2-(3-Bromophenyl)ethoxy]acetic acid with structurally related compounds, focusing on substituent effects, chain modifications, and functional group variations.

Substituent Effects on the Phenyl Ring

Key Compounds :

2-(3-Bromophenyl)acetic acid (CAS 1878-67-7)

  • Structure : Direct attachment of acetic acid to the 3-bromophenyl ring.
  • Molecular Weight : 215.05 g/mol (C₈H₇BrO₂) .
  • Properties : Lacks the ethoxy linker, leading to higher rigidity and stronger electron-withdrawing effects from the bromine.

2-(3-Bromo-4-methoxyphenyl)acetic acid

  • Structure : Bromine at C3 and methoxy (-OMe) at C4 of the phenyl ring.
  • Crystallography : Methoxy group is coplanar with the phenyl ring (deviation <0.06 Å), while the acetic acid group tilts at 78.15° .
  • Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) create a polarized aromatic system, influencing acidity and hydrogen-bonding patterns .

2-(4-Bromo-2-isopropylphenoxy)acetic acid (CAS 685853-35-4) Structure: Bromine at C4 and isopropyl group at C2. Applications: Used in agrochemical research; the bulky isopropyl group enhances lipophilicity compared to unsubstituted analogs .

Comparison Table :

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound* 3-Br, ethoxy linker ~274.1 (calculated) Enhanced solubility due to ether linkage
2-(3-Bromophenyl)acetic acid 3-Br, direct linkage 215.05 Higher acidity, rigid structure
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OMe 243.08 Polarized aromatic system
2-(4-Bromo-2-isopropylphenoxy)acetic acid 4-Br, 2-isopropyl 273.12 Increased lipophilicity

*Hypothetical data inferred from analogs.

Ethoxy Chain Modifications

Key Compounds :

[2-(2-Butoxyethoxy)ethoxy]acetic acid

  • Structure : Butoxy (-OC₄H₉) substituent on the ethoxy chain.
  • Molecular Weight : 220.27 g/mol (C₁₀H₂₀O₅) .
  • Properties : Longer alkyl chain enhances lipophilicity, making it suitable for surfactant applications .

Coumarin-Ethoxy Acetic Acid Hybrids (e.g., 3f , 4f from )

  • Structure : Ethoxy-acetic acid linked to coumarin derivatives.
  • MS Data :

  • 3f: m/z 393.8 [M+H]⁺ (4-cyanobenzyl substituent) .
  • 4f : m/z 386.9 [M+H]⁺ (4-fluorobenzyl substituent) .
    • Applications : Fluorescent probes or anti-cholestasis agents due to coumarin’s photophysical properties .

Comparison Table :

Compound Chain Structure Molecular Weight (g/mol) Key Applications
This compound* Ethoxy linker ~274.1 Pharmaceutical intermediates
[2-(2-Butoxyethoxy)ethoxy]acetic acid Butoxy-ethoxy chain 220.27 Surfactants
Coumarin-ethoxy acetic acid (3f) Ethoxy + coumarin 393.8 Anti-cholestasis agents
Functional Group Variations

Key Compounds :

Piperazinyl-Ethoxy Acetic Acid Derivatives (e.g., –9, 16)

  • Structure : Ethoxy-acetic acid linked to piperazinyl groups.
  • Example : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazinyl]ethoxy]acetic acid dihydrochloride.
  • Applications : Antihistamines (e.g., Cetirizine derivatives) .

Fmoc-Protected Amino Ethoxy Acetic Acid (CAS 166108-71-0) Structure: Fmoc group on the ethoxy chain. Purity: ≥98% (HPLC), used in peptide synthesis as a linker .

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate

  • Structure : Ester with difluoro substitution.
  • Molecular Weight : 277.11 g/mol (C₁₀H₉BrF₂O₂) .
  • Reactivity : Ester group increases volatility; difluoro substitution alters electronic properties .

Comparison Table :

Compound Functional Groups Molecular Weight (g/mol) Key Properties
This compound* Carboxylic acid ~274.1 High polarity, hydrogen-bonding capacity
Piperazinyl-ethoxy acetic acid Piperazinyl + dihydrochloride ~461.81 (e.g., Cetirizine) Pharmaceutical activity
Fmoc-AEEA-OH Fmoc-protected amine 385.41 Peptide synthesis
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate Ester + difluoro 277.11 Enhanced stability, lipophilicity

Q & A

Q. What computational tools predict its pharmacokinetic properties?

  • Software like Schrödinger’s QikProp or SwissADME estimates logP (~2.3), indicating moderate lipophilicity. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while docking studies (AutoDock Vina) predict affinity for targets like cyclooxygenase-2 (COX-2) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Impurities (e.g., unreacted starting materials) or polymorphic forms (amorphous vs. crystalline) cause discrepancies. Differential Scanning Calorimetry (DSC) with heating rates of 10°C/min under nitrogen standardizes measurements. For 3-Bromophenylacetic acid, literature values range from 99–102°C .

Q. How can conflicting bioactivity results be addressed in mechanistic studies?

  • Batch-to-batch variability in purity (e.g., residual solvents) may alter cellular responses. Validate purity via HPLC before assays. Use isogenic cell lines to control genetic variability. Dose-response curves (IC₅₀) and Western blotting (e.g., LC3B-II for autophagy) provide reproducibility .

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